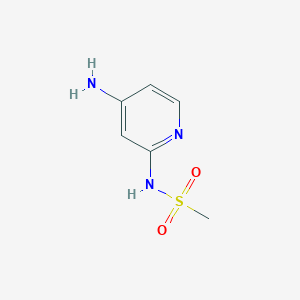![molecular formula C12H14ClN B12996406 7'-Chloro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B12996406.png)
7'-Chloro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7’-Chloro-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]: is a chemical compound with the molecular formula C10H9ClN2O It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Chloro-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as isoquinoline derivatives and cyclobutane precursors.
Reaction Conditions: The reaction conditions often involve the use of chlorinating agents to introduce the chlorine atom at the 7’ position. Common reagents include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Cyclization: The cyclization step involves the formation of the spiro structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7’-Chloro-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
7’-Chloro-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7’-Chloro-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7’-Bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]
- 7’-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one
- 3-[(8’-Chloro-2’-oxo-2’,3’-dihydro-1’H-spiro[cyclohexane-1,4’-quinazolin]-5’-yl)oxy]cyclobutanecarboxylic acid
Uniqueness
7’-Chloro-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C12H14ClN |
|---|---|
Poids moléculaire |
207.70 g/mol |
Nom IUPAC |
7-chlorospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane] |
InChI |
InChI=1S/C12H14ClN/c13-10-2-3-11-9(6-10)7-14-8-12(11)4-1-5-12/h2-3,6,14H,1,4-5,7-8H2 |
Clé InChI |
QBADMAJAAPLOOX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CNCC3=C2C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


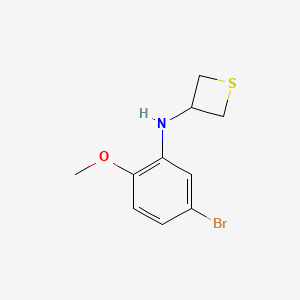
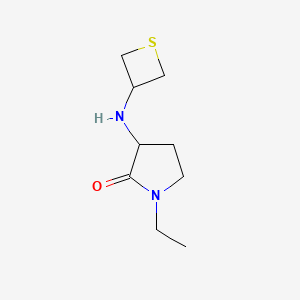
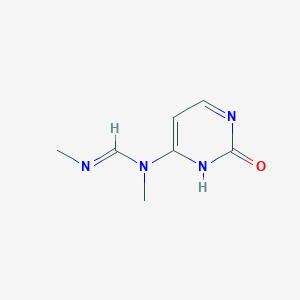
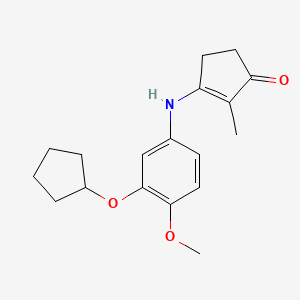

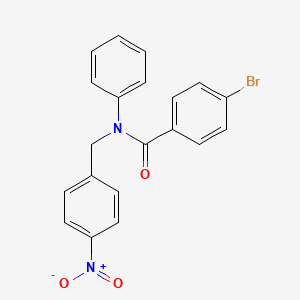
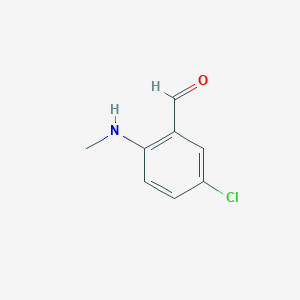
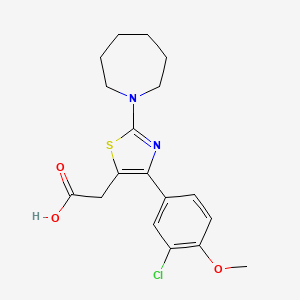

![2-Bromo-8-(3,5-dichlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12996349.png)
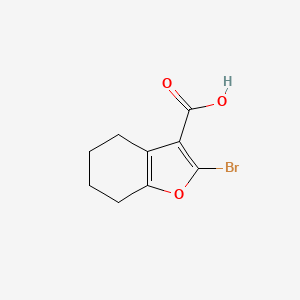

![(1S,2S,4S)-bicyclo[2.2.1]heptan-2-amine](/img/structure/B12996391.png)
